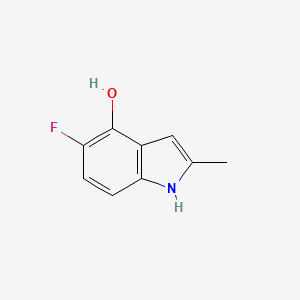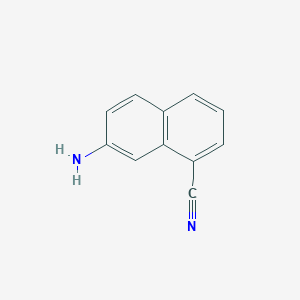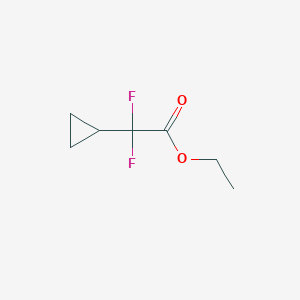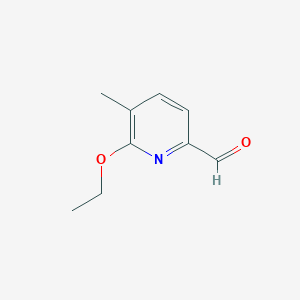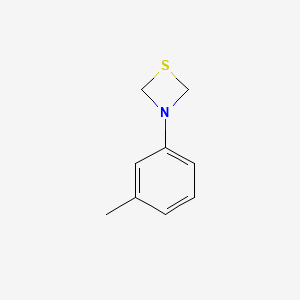
3-(m-Tolyl)-1,3-thiazetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(m-Tolyl)-1,3-thiazetidine is a heterocyclic compound containing a sulfur atom and a nitrogen atom within a three-membered ring structure. The presence of the m-tolyl group (a methyl-substituted phenyl group) attached to the thiazetidine ring imparts unique chemical properties to the compound. Heterocyclic compounds like this compound are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(m-Tolyl)-1,3-thiazetidine typically involves the reaction of m-toluidine with carbon disulfide and a base to form a dithiocarbamate intermediate. This intermediate is then treated with a desulfurizing agent, such as cyanuric acid, to yield the desired thiazetidine compound . The reaction conditions often include aqueous media and mild temperatures to facilitate the formation of the dithiocarbamate and its subsequent conversion to the thiazetidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and improve process efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(m-Tolyl)-1,3-thiazetidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazetidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives.
Substitution: The m-tolyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid, bromine, or sulfuric acid under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur derivatives.
Substitution: Nitro, halogen, or sulfonyl derivatives of the m-tolyl group.
Wissenschaftliche Forschungsanwendungen
3-(m-Tolyl)-1,3-thiazetidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(m-Tolyl)-1,3-thiazetidine involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms can form coordination complexes with metal ions, influencing enzymatic activity and cellular processes. Additionally, the m-tolyl group can interact with hydrophobic pockets in proteins, affecting their function and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(m-Tolyl)-1,3-thiazolidine: Contains a similar thiazolidine ring but with different substituents.
3-(m-Tolyl)-1,3-thiazine: Features a six-membered ring with sulfur and nitrogen atoms.
3-(m-Tolyl)-1,3-thiazole: Contains a five-membered ring with sulfur and nitrogen atoms.
Uniqueness
3-(m-Tolyl)-1,3-thiazetidine is unique due to its three-membered ring structure, which imparts distinct chemical reactivity and biological activity compared to its five- and six-membered ring analogs. The presence of the m-tolyl group further enhances its hydrophobic interactions and potential therapeutic applications .
Eigenschaften
Molekularformel |
C9H11NS |
|---|---|
Molekulargewicht |
165.26 g/mol |
IUPAC-Name |
3-(3-methylphenyl)-1,3-thiazetidine |
InChI |
InChI=1S/C9H11NS/c1-8-3-2-4-9(5-8)10-6-11-7-10/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
IUVNUJVIAALXLP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N2CSC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-1,5,6,7-tetrahydroimidazo[4,5-f]indole](/img/structure/B11916485.png)
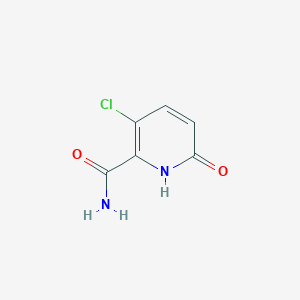

![3-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11916504.png)
![3-Chloro-6-methylimidazo[1,2-a]pyridine](/img/structure/B11916510.png)

![6-Butoxy-2-azaspiro[3.3]heptane](/img/structure/B11916524.png)
